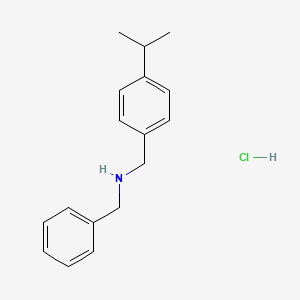![molecular formula C29H25N3O7 B2400258 ethyl 4-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 892436-59-8](/img/structure/B2400258.png)
ethyl 4-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups, including an ester group (benzoate), an amide group (acetamido), a benzofuro[3,2-d]pyrimidin-1(2H)-one group, and a methoxybenzyl group. These functional groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzofuro[3,2-d]pyrimidin-1(2H)-one group, in particular, would likely contribute to a complex three-dimensional structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the ester group could undergo hydrolysis or transesterification, and the amide group could undergo hydrolysis or aminolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of several different functional groups. For example, the compound could potentially exhibit polarity due to the presence of the ester and amide groups .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The compound’s synthesis involves a linker mode approach under reflux conditions. Spectroscopic techniques, including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR, confirm its structure . The molecular formula and structural features are essential for understanding its behavior and interactions.
Computational Studies: Molecular Docking and MD Simulation
To explore its potential against breast cancer, computational methods were employed. Molecular docking studies revealed that the title compound exhibited a more negative binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol). This suggests its potency as an ERα inhibitor . Additionally, MD simulations showed consistent interactions with binding residues, supporting its potential as an anticancer agent candidate.
Hybrid Compound Approach
The chalcone-salicylate hybrid compound design combines features from both chalcones and salicylic acid derivatives. Chalcones are natural products with diverse biological activities, including anticancer properties. Salicylic acid derivatives have also shown cytotoxicity against cancer cell lines. The hybridization strategy aims to enhance the overall potency and selectivity of the compound .
Other Applications
While breast cancer research is a primary focus, investigations into the compound’s effects on other cancer types, cellular pathways, and biological targets are valuable. Additionally, its potential as an anti-inflammatory or antimicrobial agent could be explored.
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-[[2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O7/c1-3-38-28(35)19-10-12-20(13-11-19)30-24(33)17-31-25-22-6-4-5-7-23(22)39-26(25)27(34)32(29(31)36)16-18-8-14-21(37-2)15-9-18/h4-15H,3,16-17H2,1-2H3,(H,30,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTADYGRGVDFGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

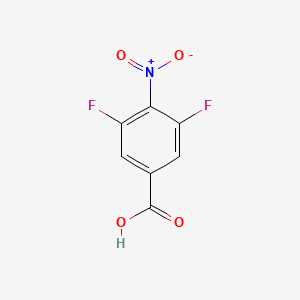
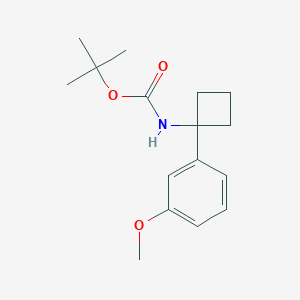
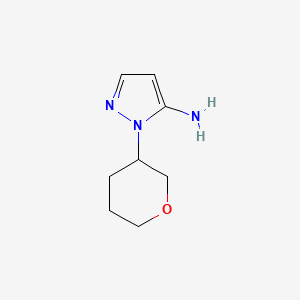
![1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-3-amine](/img/structure/B2400183.png)
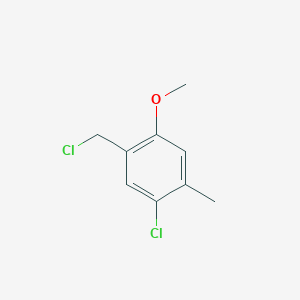
![Ethyl 3-(4-fluorophenyl)-5-(2-(4-nitrophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2400186.png)
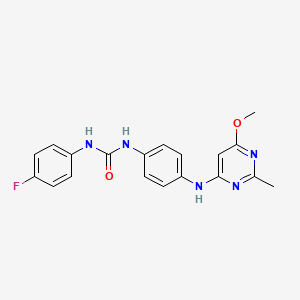
![4-(4-chlorophenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2400189.png)
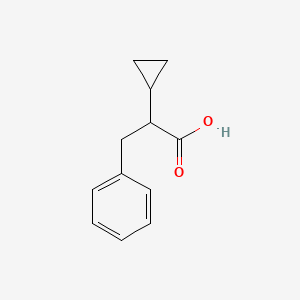
![Methyl 4-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylate](/img/structure/B2400191.png)
![methyl 5-(((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2400193.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-difluorobenzoate](/img/structure/B2400195.png)
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2400197.png)
